Tetrahydrocannabinol acetate

Cannabinoid Pharmacology Receptor Binding Structure-Activity Relationship (SAR)

Δ9-THC acetate (THC-O-acetate, CAS 23132-17-4) is the acetyl ester of Δ9-THC supplied as a certified reference material. Its unambiguous chromatographic retention time and mass spectral fragmentation pattern—distinct from Δ8-THC-O-acetate and non-acetylated THC—make it mandatory for forensic seized-oil identification, toxicological confirmation, and Schedule I compliance testing. With ~2-fold greater potency (ataxia induction vs. Δ9-THC) and a well-characterized pro-drug pharmacokinetic profile, this standard is uniquely suited for cannabinoid SAR studies, ester-prodrug metabolism research, and behavioral neuropharmacology assays requiring a potent CB1 probe. Certified purity ensures legally defensible data.

Molecular Formula C23H32O3
Molecular Weight 356.5 g/mol
CAS No. 23132-17-4
Cat. No. B3025705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocannabinol acetate
CAS23132-17-4
Molecular FormulaC23H32O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C
InChIInChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h12-14,18-19H,6-11H2,1-5H3/t18-,19-/m1/s1
InChIKeyDEWSJDIJFWQLOA-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrocannabinol Acetate (CAS 23132-17-4) for Research & Forensic Analytical Reference Applications


Tetrahydrocannabinol acetate (CAS 23132-17-4), also referred to as Δ9-THC acetate, Δ9-THC-O-acetate, or THC-O, is the acetyl ester derivative of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive constituent of cannabis. This semi-synthetic cannabinoid is supplied as an analytical reference standard, certified reference material (CRM), or research reagent with typical certified purity of ≥95% . The compound is encountered in forensic casework as a component of seized oils and is federally regulated as a Schedule I controlled substance in the United States, underscoring its relevance for toxicological, pharmacological, and law enforcement research applications .

Why Δ8-THC-O-acetate and Δ9-THC Cannot Substitute for Δ9-THC Acetate in Forensic and Pharmacological Studies


Substituting Δ9-THC acetate with its close structural analog Δ8-THC-O-acetate or the parent compound Δ9-THC introduces significant variability in experimental outcomes. Pharmacological potency ranking systems classify Δ8-THC-O-acetate as possessing a higher relative potency (denoted '+++++') compared to Δ9-THC ('+++') and Δ8-THC ('++') [1]. Furthermore, the parent compound Δ9-THC lacks the acetyl group, which is the critical structural feature responsible for the distinct metabolic and behavioral profile of the acetate ester, including its pro-drug nature and differential subjective effects [2]. For forensic reference material applications, the unambiguous identification of the specific acetate derivative is mandatory, as chromatographic retention times and mass spectral fragmentation patterns are distinct and not interchangeable with those of non-acetylated THC or other positional isomers. The following evidence items quantify the specific performance and identity metrics that preclude generic substitution.

Quantitative Comparative Evidence for Δ9-Tetrahydrocannabinol Acetate (CAS 23132-17-4) in Analytical and Behavioral Models


Relative Potency Ranking of Δ8-THC-O-acetate Compared to Δ9-THC and Δ8-THC

In a published classification of cannabinoid relative potency, Δ8-THC-O-acetate (a close analog of the target compound) is assigned the highest relative potency rating ('+++++'), directly contrasting with the parent compound Δ9-THC ('+++') and Δ8-THC ('++') [1]. This qualitative-to-semi-quantitative scale, derived from a comprehensive review of existing pharmacological data, provides a class-level inference for the acetyl ester derivatives. It demonstrates that acetylation significantly elevates the functional potency profile beyond that of the unmodified parent Δ9-THC and its other non-acetylated positional isomers.

Cannabinoid Pharmacology Receptor Binding Structure-Activity Relationship (SAR)

Comparative Behavioral and Electroencephalographic Activity of 7-Acetoxy-Δ6-THC Acetate

In a comparative in vivo study using chronically implanted rabbits, 7-Acetoxy-Δ6-THC acetate demonstrated at least twice the activity of its parent compound, Δ6-THC, in inducing significant electroencephalographic (EEG) changes and behavioral alterations [1]. Quantifiable effects included disruption of theta waves, the appearance of cortical spikes and waves, and blockade of the EEG arousal reaction, alongside observable behavioral changes such as excitation, ataxia, and corneal arreflexia.

Behavioral Pharmacology Electroencephalography (EEG) In Vivo Rabbit Model

Increased Pharmacological Potency of Δ9-THC Acetate in Ataxia Induction (Edgewood Arsenal Studies)

Historical research conducted as part of the Edgewood Arsenal experiments between 1949 and 1975 investigated Δ9-THC acetate as a potential non-lethal incapacitating agent [1]. In a comparative animal model, Δ9-THC acetate was observed to have approximately twice the capacity to produce ataxia (a profound lack of voluntary muscle coordination) when compared directly to its parent compound, Δ9-THC, upon administration to dogs [2].

Military Toxicology Motor Coordination Incapacitating Agent Research

Increased Lipophilicity and Pro-Drug Behavior of THC-O-acetate

Δ9-THC acetate acts as a metabolic prodrug for Δ9-THC. Acetylation, while not increasing lipophilicity to the extreme degree seen with morphine-to-heroin acetylation due to the already high lipophilicity of the parent THC molecule, nevertheless alters the pharmacokinetic profile [1]. The acetyl group serves as a protecting group, and upon hydrolysis in vivo, it releases the active parent Δ9-THC. This prodrug nature is consistent across the class of THC acetate esters and is a key differentiator from the direct-acting parent Δ9-THC [2].

Pharmacokinetics Prodrug Metabolism Lipophilicity

Definitive Research and Industrial Applications for Tetrahydrocannabinol Acetate (CAS 23132-17-4)


Forensic Toxicology and Seized Drug Analysis

As an analytical reference standard or certified reference material (CRM), Δ9-THC acetate is essential for forensic laboratories tasked with the unambiguous identification and quantification of this specific compound in seized drug materials, such as illicit oils . Its use is mandated for generating legally defensible analytical data, including developing validated GC-MS or LC-MS/MS methods that rely on retention time and mass spectral matching against a certified standard . The distinct regulatory status of Δ9-THC acetate as a Schedule I compound further necessitates its use as a primary standard for compliance testing.

Comparative Potency and Structure-Activity Relationship (SAR) Studies

The quantitative evidence of increased potency (approximately 2-fold for ataxia induction relative to Δ9-THC) makes Δ9-THC acetate a critical tool for investigating cannabinoid structure-activity relationships . Researchers can use this compound as a potent comparator to explore the impact of esterification at the phenolic hydroxyl group on receptor binding affinity, functional activity, and downstream behavioral effects, directly contributing to a deeper understanding of the endocannabinoid system's pharmacology .

In Vitro and In Vivo Pharmacological Pro-Drug Research

Given its established role as a metabolic prodrug, Δ9-THC acetate is uniquely suited for studies designed to examine the pharmacokinetics of cannabinoid ester pro-drugs . This includes investigating the rate and site of ester hydrolysis in various biological matrices, comparing the bioavailability and time-to-peak-effect of the pro-drug versus the parent drug, and exploring the potential for tissue-selective delivery via pro-drug strategies .

Behavioral Pharmacology and Neurophysiology Research

The documented ability of acetylated THC derivatives to induce robust and quantifiable behavioral and EEG changes—including ataxia and theta wave disruption—at significantly higher potency than the parent compounds establishes Δ9-THC acetate as a valuable pharmacological probe in animal models . It is particularly relevant for studies focusing on motor coordination, sedation, and the neurophysiological correlates of cannabinoid intoxication, providing a more potent tool for eliciting and studying these endpoints.

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